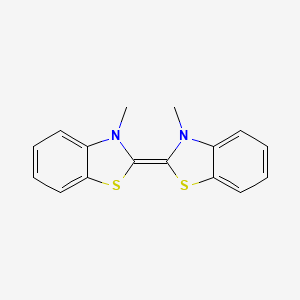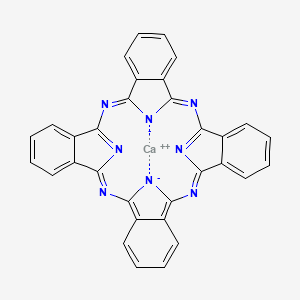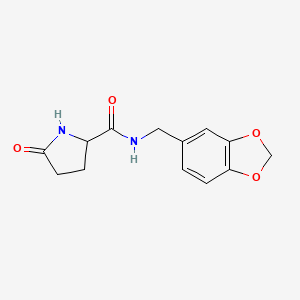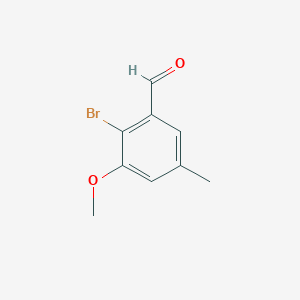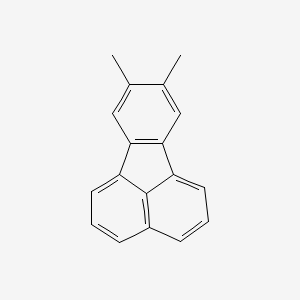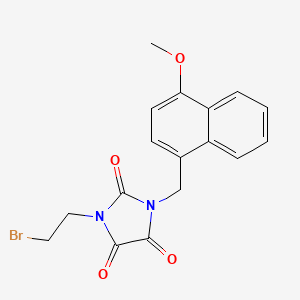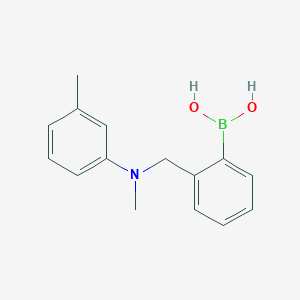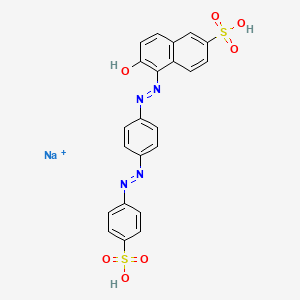
Java Red A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Java Red A is a synthetic azo dye commonly used in various industrial applications. It is known for its vibrant red color and is often utilized in textiles, food products, and cosmetics. The compound is characterized by its stability and ability to produce consistent color under different conditions.
准备方法
Synthetic Routes and Reaction Conditions
Java Red A is typically synthesized through a diazotization reaction followed by coupling with a suitable aromatic compound. The process begins with the diazotization of an aromatic amine, such as aniline, in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with a phenol or naphthol derivative under alkaline conditions to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems and advanced monitoring techniques helps in maintaining consistent quality and reducing production costs.
化学反应分析
Types of Reactions
Java Red A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction of this compound typically leads to the cleavage of the azo bond, resulting in the formation of aromatic amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents such as nitric acid for nitration and sulfuric acid for sulfonation are commonly employed.
Major Products Formed
Oxidation: Oxidized products may include quinones and other oxygenated derivatives.
Reduction: Aromatic amines are the primary products of reduction.
Substitution: Substituted aromatic compounds with functional groups like nitro or sulfonic acid groups.
科学研究应用
Java Red A has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the study of reaction mechanisms.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of new materials, such as polymers and nanocomposites.
作用机制
The mechanism of action of Java Red A involves its interaction with various molecular targets. The azo bond in the compound can undergo cleavage under certain conditions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, affecting their function. The pathways involved in these interactions are complex and depend on the specific conditions and environment in which the compound is used.
相似化合物的比较
Java Red A is compared with other azo dyes, such as Allure Red and Sunset Yellow. While all these compounds share the azo functional group, this compound is unique in its specific structure and properties. It offers better stability and a more vibrant color compared to some other azo dyes. Similar compounds include:
Allure Red: Another azo dye used in food and cosmetics.
Sunset Yellow: A widely used azo dye in the food industry.
Tartrazine: Known for its use in beverages and pharmaceuticals.
This compound stands out due to its specific applications and the unique properties it imparts to the products in which it is used.
属性
CAS 编号 |
6406-66-2 |
|---|---|
分子式 |
C22H16N4NaO7S2+ |
分子量 |
535.5 g/mol |
IUPAC 名称 |
sodium;6-hydroxy-5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C22H16N4O7S2.Na/c27-21-12-1-14-13-19(35(31,32)33)10-11-20(14)22(21)26-25-16-4-2-15(3-5-16)23-24-17-6-8-18(9-7-17)34(28,29)30;/h1-13,27H,(H,28,29,30)(H,31,32,33);/q;+1 |
InChI 键 |
ILTGBRCWJYLHTC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=C(C=CC4=C3C=CC(=C4)S(=O)(=O)O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



